molecular formula C19H41NO6P+ B12082386 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)

1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)

Cat. No.: B12082386
M. Wt: 410.5 g/mol
InChI Key: NATIUIORRLVXDB-UHFFFAOYSA-O
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Description

1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) is a cyclic phosphatidic acid analog. It is a naturally occurring compound that plays a significant role in various biological processes. This compound is known for its unique structure, where the sn-2 hydroxy group forms a five-membered ring with the sn-3 phosphate, making it distinct from other phosphatidic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) involves the esterification of glycerol with palmitic acid, followed by cyclization to form the cyclic phosphate. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired cyclic structure .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification and cyclization processes. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include different cyclic phosphatidic acid derivatives, each with unique biological and chemical properties .

Scientific Research Applications

1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of cyclic phosphatidic acids in various chemical reactions.

    Biology: This compound is involved in cell signaling pathways and is used to study cell proliferation, differentiation, and apoptosis.

    Medicine: It has potential therapeutic applications in treating cancer, as it can inhibit tumor cell invasion and metastasis.

    Industry: It is used in the development of pharmaceuticals and as a research tool in lipidomics.

Mechanism of Action

The mechanism of action of 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) involves its interaction with specific receptors on the cell surface. It binds to G protein-coupled receptors, triggering a cascade of intracellular signaling pathways. These pathways regulate various cellular functions, including cell proliferation, migration, and survival .

Comparison with Similar Compounds

Uniqueness: 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) is unique due to its cyclic structure, which imparts distinct biological activities compared to other phosphatidic acids. Its ability to form a five-membered ring with the sn-3 phosphate sets it apart from other similar compounds .

Properties

Molecular Formula

C19H41NO6P+

Molecular Weight

410.5 g/mol

IUPAC Name

azanium;(2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl)methyl hexadecanoate

InChI

InChI=1S/C19H37O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)23-16-18-17-24-26(21,22)25-18;/h18H,2-17H2,1H3,(H,21,22);1H3/p+1

InChI Key

NATIUIORRLVXDB-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CO[P+](O1)(O)[O-].[NH4+]

Origin of Product

United States

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